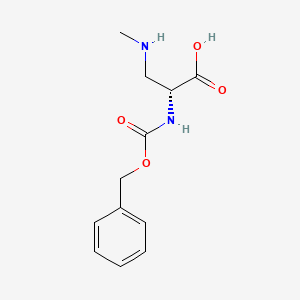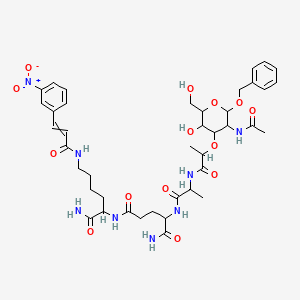
1-alpha-O-Benzyl-N-acetylmuramyl-ala-D-isogln-lys(trans(M-nitrocinnamoyl)-NH2)-NH2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ac-a-benzyl-muramyl-Ala-D-Glu(Lys(trans-(3-nitrocinnamoyl))-NH2)-NH2 is a synthetic peptide that has been developed as a non-specific immunomodulator. This compound is known for its ability to induce strong cytolytic activity by macrophages on P388 leukemia cells and cytotoxic activity by cytotoxic T lymphocytes on P815 mastocytoma cells .
准备方法
Synthetic Routes and Reaction Conditions
The specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound typically involves automated peptide synthesizers that can handle the complex sequence of reactions required. These synthesizers use solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient assembly of the peptide chain on a solid support. The final product is then cleaved from the support and purified using high-performance liquid chromatography (HPLC) .
化学反应分析
Types of Reactions
Ac-a-benzyl-muramyl-Ala-D-Glu(Lys(trans-(3-nitrocinnamoyl))-NH2)-NH2 can undergo various chemical reactions, including:
Oxidation: This reaction can modify the peptide’s functional groups, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the nitro group in the trans-(3-nitrocinnamoyl) moiety.
Substitution: Substitution reactions can introduce different functional groups into the peptide, potentially enhancing its activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired modifications .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the peptide may result in the formation of sulfoxides or sulfonic acids, while reduction of the nitro group can yield amines .
科学研究应用
Ac-a-benzyl-muramyl-Ala-D-Glu(Lys(trans-(3-nitrocinnamoyl))-NH2)-NH2 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its immunomodulatory effects, particularly in enhancing the activity of macrophages and cytotoxic T lymphocytes.
Medicine: Explored as a potential therapeutic agent for cancer treatment due to its ability to induce cytolytic activity in cancer cells.
Industry: Utilized in the development of peptide-based drugs and immunotherapies.
作用机制
The mechanism of action of Ac-a-benzyl-muramyl-Ala-D-Glu(Lys(trans-(3-nitrocinnamoyl))-NH2)-NH2 involves its interaction with immune cells. The compound binds to specific receptors on the surface of macrophages and cytotoxic T lymphocytes, triggering a signaling cascade that leads to the activation of these cells. This activation results in the production of cytolytic molecules that can target and destroy cancer cells .
相似化合物的比较
Similar Compounds
Muramyl dipeptide (MDP): A well-known immunomodulator that shares structural similarities with Ac-a-benzyl-muramyl-Ala-D-Glu(Lys(trans-(3-nitrocinnamoyl))-NH2)-NH2.
N-acetylmuramyl-L-alanyl-D-isoglutamine: Another immunomodulatory peptide with a similar mechanism of action.
Lysine-based peptides: Peptides that contain lysine residues and exhibit immunomodulatory properties.
Uniqueness
What sets Ac-a-benzyl-muramyl-Ala-D-Glu(Lys(trans-(3-nitrocinnamoyl))-NH2)-NH2 apart from these similar compounds is the presence of the trans-(3-nitrocinnamoyl) group, which enhances its immunomodulatory activity. This unique structural feature allows for more potent activation of immune cells, making it a promising candidate for therapeutic applications .
属性
分子式 |
C41H56N8O14 |
|---|---|
分子量 |
884.9 g/mol |
IUPAC 名称 |
2-[2-[2-[5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-4-yl]oxypropanoylamino]propanoylamino]-N'-[1-amino-6-[3-(3-nitrophenyl)prop-2-enoylamino]-1-oxohexan-2-yl]pentanediamide |
InChI |
InChI=1S/C41H56N8O14/c1-23(45-40(58)24(2)62-36-34(46-25(3)51)41(63-31(21-50)35(36)54)61-22-27-10-5-4-6-11-27)39(57)48-30(38(43)56)16-18-33(53)47-29(37(42)55)14-7-8-19-44-32(52)17-15-26-12-9-13-28(20-26)49(59)60/h4-6,9-13,15,17,20,23-24,29-31,34-36,41,50,54H,7-8,14,16,18-19,21-22H2,1-3H3,(H2,42,55)(H2,43,56)(H,44,52)(H,45,58)(H,46,51)(H,47,53)(H,48,57) |
InChI 键 |
KMVFLMCZFRXUJZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)NC(CCC(=O)NC(CCCCNC(=O)C=CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)N)C(=O)N)NC(=O)C(C)OC2C(C(OC(C2O)CO)OCC3=CC=CC=C3)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


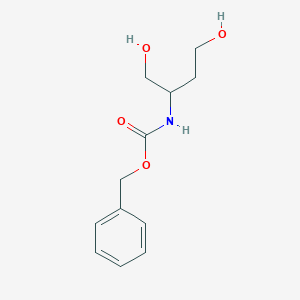
![2-amino-3-{4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl}propanoic acid](/img/structure/B13390478.png)
![[5-(3-Carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [(3,4-dihydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl)methoxy-hydroxyphosphoryl] phosphate](/img/structure/B13390489.png)
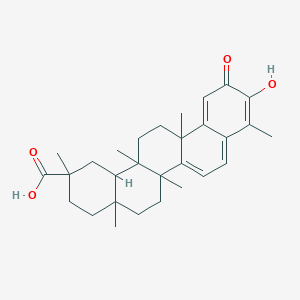
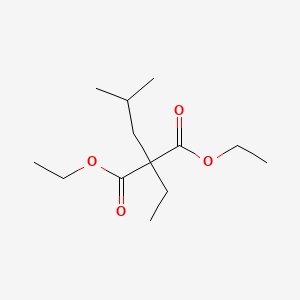
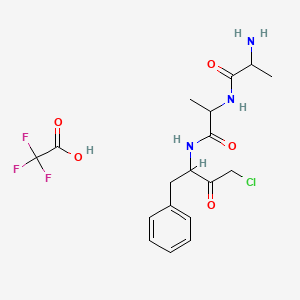
![S-{1-[5-(6-Amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)oxolan-2-yl]-3,5,9-trihydroxy-8,8-dimethyl-3,5,10,14-tetraoxo-2,4,6-trioxa-11,15-diaza-3lambda~5~,5lambda~5~-diphosphaheptadecan-17-yl} 3-(4-hydroxyphenyl)prop-2-enethioate](/img/structure/B13390511.png)
![4-Nitrooxybutyl 2-acetamido-3-[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]sulfanylpropanoate](/img/structure/B13390518.png)
![(2R)-2-[(Methoxycarbonyl)amino]hexanoic acid](/img/structure/B13390522.png)
![4,4,5,5,9,9,10,10,14,14,15,15,19,19,20,20-Hexadecamethyl-3,8,13,18-tetrakis(4-phenylphenyl)-2,7,12,17,21,22,23,24-octazapentacyclo[16.2.1.13,6.18,11.113,16]tetracosa-1,6,11,16-tetraene](/img/structure/B13390524.png)
![(4-fluorophenyl)-[8-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]methanone](/img/structure/B13390529.png)
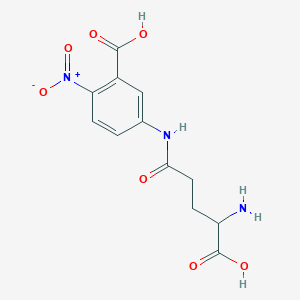
![12,25,38,51-Tetraphenyl-2,15,28,41,53,54,55,56-octazatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,4,6,8,10,12,14,17,19,21,23,25,27,30,32,34,36,38,40,43,45,47,49,51-tetracosaene](/img/structure/B13390541.png)
